molecular formula C6H3N3O2 B099601 2-Cyano-4-nitropyridine CAS No. 19235-88-2

2-Cyano-4-nitropyridine

Cat. No.: B099601
CAS No.: 19235-88-2
M. Wt: 149.11 g/mol
InChI Key: ONDDYTHSSNTDLR-UHFFFAOYSA-N
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Description

2-Cyano-4-nitropyridine is an organic compound with the molecular formula C6H3N3O2. It is a derivative of pyridine, characterized by the presence of both a cyano group (-CN) and a nitro group (-NO2) attached to the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-4-nitropyridine typically involves the nitration of 4-cyanopyridine. One common method includes the reaction of 4-cyanopyridine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4-position of the pyridine ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions: 2-Cyano-4-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Reduction: 2-Cyano-4-aminopyridine.

    Cyclization: Fused heterocyclic compounds.

Scientific Research Applications

2-Cyano-4-nitropyridine has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is used in the development of drugs, particularly those targeting specific enzymes or receptors.

    Material Science: It is used in the synthesis of novel materials with unique properties.

    Agricultural Chemistry: The compound is explored for its potential use in the development of agrochemicals.

Comparison with Similar Compounds

  • 2-Cyano-3-nitropyridine
  • 4-Cyano-3-nitropyridine
  • 2-Cyano-5-nitropyridine

Comparison: 2-Cyano-4-nitropyridine is unique due to the specific positioning of the cyano and nitro groups, which influences its reactivity and applications. Compared to its analogs, it may exhibit different chemical behaviors and biological activities, making it suitable for specific research and industrial applications .

Properties

IUPAC Name

4-nitropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3N3O2/c7-4-5-3-6(9(10)11)1-2-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDDYTHSSNTDLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70340940
Record name 4-Nitropicolinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19235-88-2
Record name 4-Nitropicolinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Cyano-4-nitropyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the position of the cyano group in the Reissert-Kaufmann-type reaction?

A1: [] The research demonstrates that in the Reissert-Kaufmann-type reaction using 3-methyl-4-nitropyridine N-oxide, the cyano group preferentially attaches to the 2-position rather than the 6-position. This selectivity is attributed to the hyperconjugation effect of the 3-methyl group, influencing the reaction pathway. This finding is significant as it provides insights into directing the synthesis of specific isomers of substituted nitropyridines.

Q2: Why are 2-cyano-4-nitropyridines considered valuable intermediates in medicinal chemistry?

A2: [, ] The studies highlight the utility of 2-cyano-4-nitropyridines as precursors for synthesizing various substituted pyridinecarboxylic acids, particularly nitropyridinecarboxamides. These carboxamides, specifically those derived from 2-nitro- and 3-nitropyridine, exhibited promising anticoccidial activity against Eimeria tenella. This finding suggests that 2-cyano-4-nitropyridine derivatives could serve as a valuable starting point for developing novel antiparasitic drugs.

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